molecular formula C22H20N4O4S B2656979 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 898424-37-8

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2656979
CAS No.: 898424-37-8
M. Wt: 436.49
InChI Key: FJDCTVHKYBHAQC-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide-based compound intended for research and development purposes. This molecule features a hybrid structure incorporating an indoline moiety and a thiophene ring, both of which are significant scaffolds in medicinal chemistry . Indoline derivatives are recognized for their wide spectrum of pharmacological activities and are frequently explored in drug discovery for their potential antiviral, anti-inflammatory, and anticancer properties . The presence of the oxalamide linker is a key structural feature, often used to confer specific conformational and hydrogen-bonding properties that can influence binding to biological targets. While the specific mechanism of action for this compound requires further investigation, its structure suggests potential as a valuable chemical tool for probing biological pathways and enzyme functions. Researchers can utilize this compound in various in vitro assays, high-throughput screening campaigns, and as a building block for the synthesis of more complex chemical entities. This product is strictly for non-human research applications in laboratory settings.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-9-17(10-8-16)26(29)30)23-14-19(20-6-3-13-31-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCTVHKYBHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the indole derivative: Starting with an indole compound, functionalization at the nitrogen atom to introduce the ethyl chain.

    Thiophene coupling: Introduction of the thiophene ring through a coupling reaction, possibly using a palladium-catalyzed cross-coupling reaction.

    Oxalamide formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and the nitrophenyl amine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural motifs.

    Medicine: Possible pharmaceutical applications, particularly if it exhibits biological activity.

    Industry: Use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, including enzymes and receptors, through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs in Flavor Science

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Substituents :
    • N1: 2,4-dimethoxybenzyl (electron-donating groups).
    • N2: 2-(pyridin-2-yl)ethyl (aromatic nitrogen heterocycle).
  • Function: Potent umami flavor enhancer, approved globally (FEMA 4233, CAS 745047-53-4) for reducing monosodium glutamate (MSG) in foods .
  • Safety: NOEL (No Observed Effect Level) = 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure .
  • Metabolism: Oxalamide backbone hydrolyzed to non-toxic metabolites, similar to related compounds like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide .

Comparison : Unlike S336, the target compound’s N1-substituent includes indoline and thiophene, which may alter solubility and metabolic stability. The 4-nitrophenyl group (vs. pyridyl in S336) could reduce flavor-enhancing efficacy due to higher hydrophobicity and electron-withdrawing effects.

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Comparison : The target compound’s indoline-thiophene moiety may confer distinct CYP interaction profiles, warranting enzymatic inhibition studies.

Antimicrobial and Enzyme-Targeting Oxalamides

GMC Series ()
  • Examples :
    • GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
    • GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
  • Activity : Antimicrobial properties linked to halogenated aryl groups .
Stearoyl-CoA Desaturase Inhibitors ()
  • Examples :
    • 19 : N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (30% yield).
    • 23 : N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (33% yield).
  • Activity : Designed to inhibit lipid metabolism enzymes via halogenated aryl interactions .

Comparison : The target compound’s indoline-thiophene substituent may offer unique steric or electronic effects for enzyme binding, though its synthetic yield (if similar to 19 /23 ) could be moderate (~30–35%).

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, a thiophene ring, and an oxalamide functional group. Its molecular formula is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 419.5 g/mol. The presence of these heterocycles enhances its pharmacological profile, suggesting diverse mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : The indole ring can be synthesized via Fischer indole synthesis or other methods.
  • Thiophene Introduction : The thiophene component is often introduced through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
  • Oxalamide Formation : The final step involves the coupling of the indole-thiophene intermediate with the 4-nitrophenyl oxalamide group.

Biological Activity

Several studies have reported on the biological activity of this compound, highlighting its potential therapeutic applications:

Biological Activity Mechanism/Effect References
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of lung and colorectal cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased caspase activity .
  • Anti-inflammatory Effects : In a model of acute inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .

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